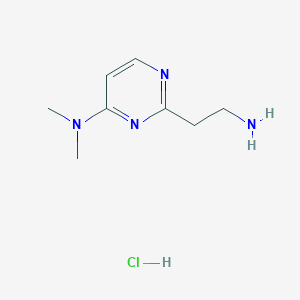![molecular formula C10H21N3S B12626049 N-tert-Butyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea CAS No. 921611-97-4](/img/structure/B12626049.png)
N-tert-Butyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-Butyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea is a chemical compound that belongs to the class of thioureas Thioureas are known for their diverse applications in organic synthesis and biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea typically involves the reaction of tert-butyl isothiocyanate with a pyrrolidine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{tert-Butyl isothiocyanate} + \text{Pyrrolidine derivative} \rightarrow \text{N-tert-Butyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea} ]
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-tert-Butyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides, enolates, and amide ions can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-tert-Butyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-tert-Butyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea involves its interaction with specific molecular targets. For instance, in antifungal applications, it inhibits the formation of ergosterol, a crucial component of fungal cell membranes . This inhibition disrupts the integrity of the cell membrane, leading to cell death. The compound may also interact with enzymes and proteins involved in various biological pathways, contributing to its diverse biological activities.
Comparación Con Compuestos Similares
Similar Compounds
N-tert-Butylbenzenesulfinimidoyl chloride: Known for its use as an oxidant in organic synthesis.
N-tert-Butyl-N’-(2-pyridinyl)thiourea: Similar in structure and used in similar applications.
Uniqueness
N-tert-Butyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea stands out due to its specific structural features, which confer unique reactivity and biological activity. Its ability to interact with a wide range of molecular targets makes it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
921611-97-4 |
|---|---|
Fórmula molecular |
C10H21N3S |
Peso molecular |
215.36 g/mol |
Nombre IUPAC |
1-tert-butyl-3-[[(2S)-pyrrolidin-2-yl]methyl]thiourea |
InChI |
InChI=1S/C10H21N3S/c1-10(2,3)13-9(14)12-7-8-5-4-6-11-8/h8,11H,4-7H2,1-3H3,(H2,12,13,14)/t8-/m0/s1 |
Clave InChI |
VIEGKAHDIWZWJC-QMMMGPOBSA-N |
SMILES isomérico |
CC(C)(C)NC(=S)NC[C@@H]1CCCN1 |
SMILES canónico |
CC(C)(C)NC(=S)NCC1CCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Cyclohexylidene(phenyl)methyl]-3-phenyl-1H-indene](/img/structure/B12625968.png)
![Cyclopropanamine, 1-[3-(4-morpholinyl)phenyl]-](/img/structure/B12625970.png)
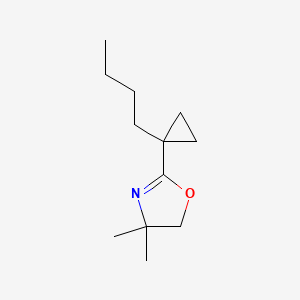
![3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B12625988.png)
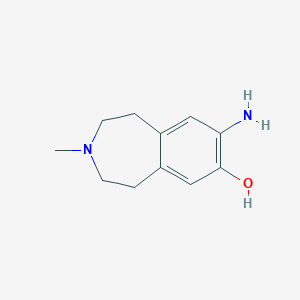

![N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-(furan-2-yl)methanamine;hydrochloride](/img/structure/B12626003.png)
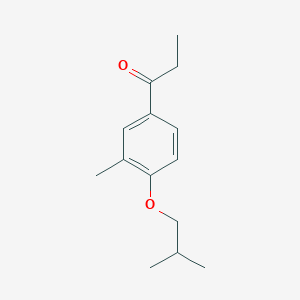


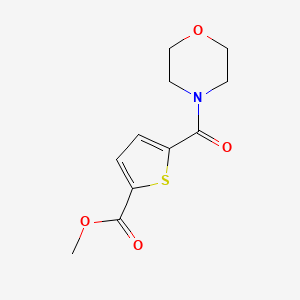
![Methyl 4-nitro-3-[(oxolan-3-yl)oxy]benzoate](/img/structure/B12626035.png)
![6-(2,4-Dichlorophenyl)-3-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12626042.png)
